molecular formula C10H16N2O2 B262766 4-(cyclopentanecarbonyl)piperazin-2-one

4-(cyclopentanecarbonyl)piperazin-2-one

Cat. No.: B262766
M. Wt: 196.25 g/mol
InChI Key: UOBXMAPJTCMNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclopentanecarbonyl)piperazin-2-one is an organic compound that features a cyclopentylcarbonyl group attached to a piperazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopentanecarbonyl)piperazin-2-one typically involves the reaction of cyclopentanone with piperazine under specific conditions. One common method includes the following steps:

    Cyclopentanone Reaction: Cyclopentanone is reacted with piperazine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include:

    Batch Reactors: Where the reactants are combined in a single vessel and allowed to react over a specified period.

    Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopentanecarbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazinone derivatives.

Scientific Research Applications

4-(cyclopentanecarbonyl)piperazin-2-one has several applications in scientific research, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies investigating the effects of piperazinone derivatives on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It serves as a building block in the synthesis of various industrial chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(cyclopentanecarbonyl)piperazin-2-one involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclohexylcarbonyl)-2-piperazinone: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    4-(Cyclopropylcarbonyl)-2-piperazinone: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.

Uniqueness

4-(cyclopentanecarbonyl)piperazin-2-one is unique due to its specific cyclopentylcarbonyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

4-(cyclopentanecarbonyl)piperazin-2-one

InChI

InChI=1S/C10H16N2O2/c13-9-7-12(6-5-11-9)10(14)8-3-1-2-4-8/h8H,1-7H2,(H,11,13)

InChI Key

UOBXMAPJTCMNSY-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)N2CCNC(=O)C2

Canonical SMILES

C1CCC(C1)C(=O)N2CCNC(=O)C2

Origin of Product

United States

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